3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
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Overview
Description
3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can be achieved through a multi-step process involving the following steps:
Formation of the Benzyl Isocyanate: Benzylamine reacts with phosgene to form benzyl isocyanate.
Formation of the Furan-3-ylmethylamine: Furan-3-carboxaldehyde undergoes reductive amination with ammonia to form furan-3-ylmethylamine.
Coupling Reaction: The benzyl isocyanate reacts with furan-3-ylmethylamine in the presence of a base to form the intermediate urea compound.
Introduction of the Methoxyethyl Group: The intermediate urea compound reacts with 2-methoxyethylamine under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the urea moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and benzyl group could play a role in binding to the target site, while the urea moiety might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(furan-2-ylmethyl)urea: Similar structure but with the furan ring at a different position.
3-Benzyl-1-(furan-3-ylmethyl)urea: Lacks the methoxyethyl group.
1-(2-Methoxyethyl)-3-(furan-3-ylmethyl)urea: Lacks the benzyl group.
Uniqueness
3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is unique due to the combination of the benzyl, furan, and methoxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-10-8-18(12-15-7-9-21-13-15)16(19)17-11-14-5-3-2-4-6-14/h2-7,9,13H,8,10-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFLSGZAGEVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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